molecular formula C9H16ClN3O2 B125499 N-Denitroso-N'-nitroso Lomustine CAS No. 54749-91-6

N-Denitroso-N'-nitroso Lomustine

Cat. No.: B125499
CAS No.: 54749-91-6
M. Wt: 233.69 g/mol
InChI Key: IGMMTYZWNUSEEU-UHFFFAOYSA-N
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Description

N-Denitroso-N'-nitroso Lomustine is a compound that belongs to the class of nitrosoureas. Nitrosoureas are known for their application in chemotherapy due to their ability to alkylate DNA and RNA, leading to the disruption of cancer cell growth. This compound, in particular, has been studied for its potential use in treating various types of cancer, including brain tumors and lymphomas .

Scientific Research Applications

N-Denitroso-N'-nitroso Lomustine has been extensively studied for its applications in scientific research:

Safety and Hazards

The safety data sheet for the related compound “1,3-Bis(2-chloroethyl)urea” indicates that it is toxic if swallowed and hazardous to the aquatic environment .

Mechanism of Action

Target of Action

3-(2-chloroethyl)-1-cyclohexyl-1-nitrosourea, also known as N-Denitroso-N’-nitroso Lomustine or Urea, 1-(2-chloroethyl)-3-cyclohexyl-3-nitroso-, is an alkylating agent . Alkylating agents are capable of covalently modifying a variety of intracellular targets .

Mode of Action

The compound interacts with its targets, primarily DNA, by covalently modifying them . This modification can lead to a variety of lesions within the tumor cell . The compound’s ability to crosslink DNA has been noted .

Biochemical Pathways

The compound affects various biochemical pathways, primarily those involved in DNA repair and cell cycle progression . The compound’s ability to produce numerous types of lesions within the tumor cell can disrupt these pathways .

Pharmacokinetics

It has been noted that the compound can cross the blood-brain barrier, which may impact its bioavailability .

Result of Action

The compound’s action results in a variety of molecular and cellular effects. These include the covalent modification of intracellular targets, the production of various lesions within the tumor cell, and potential disruption of DNA repair and cell cycle progression . These effects can lead to the death of tumor cells .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the presence of certain enzymes in the tumor environment can impact the compound’s ability to covalently modify its targets . .

Preparation Methods

The synthesis of N-Denitroso-N'-nitroso Lomustine typically involves the reaction of cyclohexylamine with 2-chloroethyl isocyanate, followed by nitrosation. The reaction conditions often require a controlled environment to ensure the proper formation of the nitroso group. Industrial production methods may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

N-Denitroso-N'-nitroso Lomustine undergoes several types of chemical reactions:

Comparison with Similar Compounds

  • Carmustine
  • Lomustine
  • Nimustine

Properties

IUPAC Name

3-(2-chloroethyl)-1-cyclohexyl-1-nitrosourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClN3O2/c10-6-7-11-9(14)13(12-15)8-4-2-1-3-5-8/h8H,1-7H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMMTYZWNUSEEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C(=O)NCCCl)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30203209
Record name Urea, 1-(2-chloroethyl)-3-cyclohexyl-3-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30203209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54749-91-6
Record name 3-(2-Chloroethyl)-1-cyclohexyl-1-nitrosourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054749916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 1-(2-chloroethyl)-3-cyclohexyl-3-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30203209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-CHLOROETHYL)-1-CYCLOHEXYL-1-NITROSOUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PU8X9N1UI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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